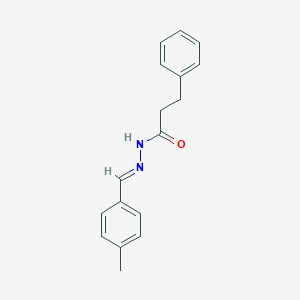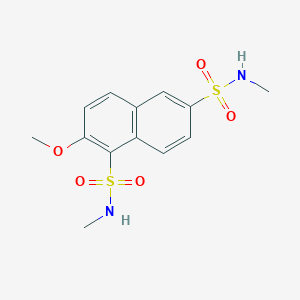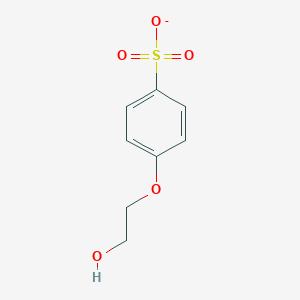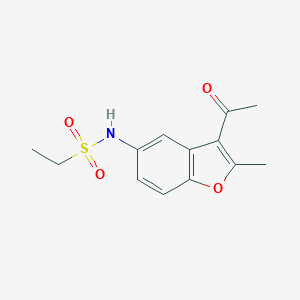![molecular formula C10H12N4O3S2 B229732 N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide](/img/structure/B229732.png)
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of arylsulfonamides and has been found to exhibit potent inhibitory effects on the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase.
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the inhibition of 20-HETE synthase, which leads to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent inhibitory effects on 20-HETE synthase, leading to a decrease in the production of 20-HETE. This compound is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension and renal dysfunction. By inhibiting 20-HETE synthase, N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide reduces the vasoconstrictor tone and improves renal function, leading to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has several advantages for lab experiments. It is readily available and has been optimized for high yield and purity. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide is that it exhibits low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide. One potential application is in the treatment of hypertension and renal dysfunction. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to exhibit potent antihypertensive effects in animal models, and further studies are needed to determine its efficacy in humans. Another potential application is in the treatment of cancer. 20-HETE has been implicated in the pathogenesis of several types of cancer, and N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide may have potential as a cancer therapy by inhibiting 20-HETE synthase. Further research is needed to determine the safety and efficacy of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide in cancer treatment.
Synthesis Methods
The synthesis of N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide involves the reaction of 4-hydroxy-3-nitrobenzenesulfonamide with 4H-1,2,4-triazole-3-thiol in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ethanesulfonyl chloride to yield the final compound. This method has been optimized for high yield and purity, making N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide readily available for research purposes.
Scientific Research Applications
N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent inhibitory effects on the enzyme 20-HETE synthase, which is involved in the regulation of vascular tone, blood pressure, and renal function. N-[4-hydroxy-3-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]ethanesulfonamide has been shown to reduce blood pressure in hypertensive animal models, suggesting its potential use as an antihypertensive agent.
properties
Molecular Formula |
C10H12N4O3S2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H12N4O3S2/c1-2-19(16,17)14-7-3-4-8(15)9(5-7)18-10-11-6-12-13-10/h3-6,14-15H,2H2,1H3,(H,11,12,13) |
InChI Key |
QJHXMLPVGOJZHJ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)O)SC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethoxy-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B229651.png)
![N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B229652.png)
![2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine](/img/structure/B229655.png)
![N-[2-(2-ethylidenehydrazino)-2-oxoethyl]benzamide](/img/structure/B229658.png)
![4-methoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B229659.png)

![2-(3-methylphenoxy)-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229663.png)

![16-acetyl-12-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione](/img/structure/B229670.png)
![N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)

